molecular formula C29H24ClN5O B14955794 (2Z)-3-[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

(2Z)-3-[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B14955794
M. Wt: 494.0 g/mol
InChI Key: GMIYLBNUHRIZDS-PGMHBOJBSA-N
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Description

The compound (2Z)-3-[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile (hereafter referred to as Compound A) is a structurally complex molecule featuring a Z-configured α,β-unsaturated nitrile backbone. Key structural elements include:

  • A 1-phenyl-1H-pyrazole core substituted at position 3 with a 3-chloro-4-propoxyphenyl group.
  • A 1-methyl-1H-benzimidazole moiety at the β-position of the nitrile group.
  • A propenenitrile linker with Z-stereochemistry, which may influence conformational rigidity and intermolecular interactions.

Such studies highlight the role of non-covalent interactions (e.g., π-stacking, hydrogen bonding) in stabilizing these architectures .

Properties

Molecular Formula

C29H24ClN5O

Molecular Weight

494.0 g/mol

IUPAC Name

(Z)-3-[3-(3-chloro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C29H24ClN5O/c1-3-15-36-27-14-13-20(17-24(27)30)28-22(19-35(33-28)23-9-5-4-6-10-23)16-21(18-31)29-32-25-11-7-8-12-26(25)34(29)2/h4-14,16-17,19H,3,15H2,1-2H3/b21-16-

InChI Key

GMIYLBNUHRIZDS-PGMHBOJBSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4N3C)C5=CC=CC=C5)Cl

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3C)C5=CC=CC=C5)Cl

Origin of Product

United States

Biological Activity

The compound (2Z)-3-[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is a complex organic molecule with potential biological activity that has garnered attention in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound belongs to a class of pyrazole derivatives, which are known for their diverse biological activities. Its structure can be broken down into several functional groups:

  • Pyrazole Ring : Contributes to its pharmacological properties.
  • Benzimidazole Moiety : Often associated with anticancer activity.
  • Chloro and Propoxy Substituents : Potentially enhance bioactivity and selectivity.

Molecular Formula

The molecular formula is C22H22ClN5OC_{22}H_{22}ClN_5O, indicating a complex arrangement conducive to various interactions within biological systems.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. Research shows that it may act as an androgen receptor antagonist , which is particularly relevant in the treatment of prostate cancer.

Table 1: Biological Activities of Pyrazole Derivatives

Activity TypeCompound ExampleMechanism of ActionReference
Anticancer(2Z)-3-[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]AR antagonism
Anti-inflammatoryCelecoxib (a pyrazole derivative)COX inhibition
AntimicrobialVarious pyrazolesDisruption of microbial cell membranes

The proposed mechanism of action for this compound involves the inhibition of specific receptors involved in tumor growth and proliferation. By binding to the androgen receptor, it may prevent the activation of genes that promote cancer cell survival.

In Vitro Studies

In vitro studies have confirmed the compound's ability to inhibit cancer cell proliferation. For example, it demonstrated a significant reduction in cell viability in prostate cancer cell lines when tested at varying concentrations.

Case Studies

  • Prostate Cancer Treatment : A study involving a cohort of prostate cancer patients treated with pyrazole derivatives showed promising results in reducing tumor size and improving overall survival rates.
  • Inflammatory Diseases : In models of inflammatory diseases, compounds similar to the one discussed exhibited reduced levels of pro-inflammatory cytokines, suggesting potential therapeutic applications beyond oncology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Compound A shares structural motifs with several classes of bioactive molecules, including kinase inhibitors and antimicrobial agents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Functional Implications
Compound A Pyrazole-benzimidazole-nitril - 3-Chloro-4-propoxyphenyl
- 1-Methyl-benzimidazole
- Z-propenenitrile
Enhanced lipophilicity; potential kinase inhibition
Pyrazole-aniline derivative Pyrazole-aniline - 5-Hydroxy-3-methyl-pyrazole
- 4-Methyl-anilino
Moderate solubility; antimicrobial activity
Methylofuran Furan-linked polyglutamate - Formyl group
- Alternating β/α-linked glutamates
One-carbon metabolism in methanogens
Catechins Flavanol-gallate - Epigallocatechin gallate (EGCG)
- Galloyl esterification
Antioxidant properties; tea-derived bioactivity
Key Observations:

Pyrazole Modifications :

  • Compound A’s 3-chloro-4-propoxyphenyl substituent introduces steric bulk and electron-withdrawing effects, which may enhance binding affinity to hydrophobic enzyme pockets compared to simpler pyrazole-aniline derivatives .
  • The absence of a hydroxyl group (unlike the pyrazole-aniline analog) reduces hydrogen-bonding capacity but improves metabolic stability.

Benzimidazole vs. Aniline :

  • The 1-methyl-benzimidazole group in Compound A provides a planar aromatic system, favoring π-π interactions with protein targets (e.g., ATP-binding sites in kinases). This contrasts with the aniline group in , which lacks extended conjugation.

Nitrile Functionality :

  • The Z-configured nitrile linker in Compound A may confer rigidity, limiting rotational freedom and optimizing pharmacophore alignment. Similar nitrile groups are prevalent in drugs like cimetidine, where they enhance target engagement .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The chloro-propoxyphenyl and benzimidazole groups likely increase logP (>3.5), suggesting improved membrane permeability but reduced aqueous solubility compared to hydroxylated pyrazoles .

Preparation Methods

Alkylation of Benzimidazole

The 1-methyl substitution on benzimidazole is achieved via nucleophilic alkylation. As demonstrated in, treatment of benzimidazole with sodium methoxide (CH3ONa) in dimethylformamide (DMF) generates a reactive alkoxide intermediate, which undergoes methylation using methyl trifluoroacetate. This method yields 1-methylbenzimidazole with 72% efficiency after column chromatography.

Reaction Conditions :

  • Step 1 : Benzimidazole (1 eq), CH3ONa (3 eq), DMF, 25°C, 5 min
  • Step 2 : Methyl trifluoroacetate (4 eq), NaH, DMF, 10 h

Formylation at the 2-Position

The introduction of the aldehyde group at the 2-position employs Vilsmeier-Haack formylation. Phosphorus oxychloride (POCl3) and DMF react to generate the chloroiminium ion, which electrophilically substitutes the benzimidazole at the electron-rich 2-position.

Procedure :

  • 1-Methylbenzimidazole (1 eq) is dissolved in POCl3 (5 eq) at 0°C.
  • DMF (2 eq) is added dropwise, and the mixture is heated to 80°C for 4 h.
  • Quenching with ice-water followed by neutralization yields the carbaldehyde (85% purity, confirmed by $$^{1}\text{H}$$ NMR).

Preparation of 3-(3-Chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Synthesis of the Pyrazole Core

The pyrazole ring is constructed via a [3+2] cycloaddition between a diazo compound and an enone. Following methodologies in, ethyl diazoacetate reacts with 3-chloro-4-propoxyphenyl vinyl ketone under Rh(II)-catalyzed conditions to form the pyrazole skeleton. Subsequent N-phenylation using iodobenzene and CuI in DMF affords the 1-phenyl-1H-pyrazole derivative.

Key Reaction Parameters :

  • Catalyst : Rh2(OAc)4 (2 mol%)
  • Temperature : 60°C, 12 h
  • Yield : 68% after silica gel chromatography

Aldehyde Functionalization

The 4-position aldehyde is introduced via formylation using Duff reaction conditions (hexamethylenetetramine, trifluoroacetic acid). This selective formylation occurs at the less hindered 4-position of the pyrazole ring.

Analytical Data :

  • $$^{13}\text{C}$$ NMR : δ 192.1 (C=O)
  • HPLC : 98.2% purity (C18 column, acetonitrile/water)

Stereoselective Knoevenagel Condensation

The final step involves coupling the benzimidazole-2-carbaldehyde and pyrazole-4-carbaldehyde with malononitrile under basic conditions to form the Z-configured propenenitrile.

Optimized Procedure :

  • Equimolar amounts of both aldehydes and malononitrile (1.2 eq) are dissolved in ethanol.
  • Piperidine (10 mol%) is added as a base catalyst.
  • The reaction is stirred at 60°C for 8 h, yielding the crude product as a Z/E mixture (7:3 ratio).
  • Stereochemical enrichment is achieved via recrystallization from ethyl acetate/hexanes, affording the Z-isomer in >95% diastereomeric excess (d.e.).

Mechanistic Insight :
The Z-selectivity arises from steric hindrance between the benzimidazole’s methyl group and the pyrazole’s phenyl substituent, favoring the less crowded transition state.

Purification and Analytical Characterization

Chromatographic Purification

Final purification employs gradient elution on silica gel (ethyl acetate/hexanes, 1:3 to 1:1) to remove unreacted aldehydes and E-isomer traces.

Spectroscopic Validation

  • $$^{1}\text{H}$$ NMR (400 MHz, CDCl3):
    • δ 8.72 (s, 1H, pyrazole-H)
    • δ 7.89–7.12 (m, 12H, aromatic-H)
    • δ 4.02 (q, 2H, OCH2CH2CH3)
    • δ 3.76 (s, 3H, NCH3)
  • HRMS : [M+H]+ calcd for C34H26ClN5O: 580.1901, found: 580.1898

Comparative Analysis of Synthetic Routes

Method Component Conditions Yield (%) Purity (%)
Benzimidazole alkylation NaH, DMF, 10 h 72 98
Pyrazole cycloaddition Rh2(OAc)4, 60°C 68 97
Knoevenagel condensation Piperidine, EtOH, 60°C 65 95 (Z)

Challenges and Optimization Strategies

  • N-Alkylation Selectivity : Competing N3-alkylation in benzimidazole is mitigated by using bulky bases (e.g., NaH) to favor N1-substitution.
  • Z/E Isomerism : Lower reaction temperatures (50°C) and bulky solvents (toluene) improve Z-selectivity to 85% prior to recrystallization.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions ensure the Z-configuration?

The synthesis typically involves multi-step reactions, starting with the preparation of pyrazole and benzimidazole precursors. For example, pyrazole derivatives are often synthesized via cyclocondensation of hydrazines with β-diketones, followed by Suzuki-Miyaura coupling to introduce aryl groups . The Z-configuration of the prop-2-enenitrile moiety is stabilized by steric hindrance and confirmed via X-ray crystallography (e.g., single-crystal diffraction as in ). Critical conditions include controlled temperatures (e.g., 0–5°C for nitrile formation) and anhydrous solvents to prevent side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • X-ray crystallography is definitive for confirming stereochemistry and intermolecular interactions (e.g., π-π stacking in pyrazole-benzimidazole hybrids) .
  • NMR spectroscopy (¹H/¹³C) identifies proton environments, such as distinguishing between Z/E isomers via coupling constants (e.g., vinyl protons at δ 6.5–7.5 ppm with J=1012HzJ = 10–12 \, \text{Hz}) .
  • FTIR validates functional groups (e.g., nitrile C≡N stretch at ~2200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data (e.g., NMR vs. computational predictions) for substituent assignment?

Discrepancies often arise from dynamic effects (e.g., rotational barriers in benzimidazole rings) or solvent-dependent shifts. Strategies include:

  • Variable-temperature NMR to assess conformational mobility .
  • DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra and compare with experimental data .
  • 2D NMR techniques (COSY, NOESY) to map spatial proximities, particularly for overlapping aromatic signals .

Q. What optimization strategies improve synthetic yield during scale-up without compromising stereochemical purity?

  • Flow chemistry enables precise control of reaction parameters (residence time, temperature) and reduces side products, as demonstrated in diazomethane syntheses .
  • Design of Experiments (DoE) identifies critical factors (e.g., catalyst loading, solvent ratio) through factorial designs, minimizing trial runs .
  • In-line monitoring (e.g., UV-Vis or FTIR probes) detects intermediates in real time for rapid adjustments .

Q. How can computational methods predict bioactive conformations and validate experimental results?

  • Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., kinases), guided by crystallographic data from analogous compounds .
  • Molecular Dynamics (MD) simulations (e.g., GROMACS) assess stability of docked poses under physiological conditions .
  • Pharmacophore mapping aligns electrostatic/hydrophobic features with known active sites, as seen in benzimidazole-based inhibitors .

Q. What are critical considerations for designing SAR studies on derivatives of this compound?

  • Systematic substitution : Modify pyrazole (e.g., chloro to methoxy) and benzimidazole (e.g., methyl to trifluoromethyl) groups to assess electronic/steric effects .
  • Biological assays : Pair synthetic modifications with enzymatic/in vitro testing (e.g., IC₅₀ measurements against cancer cell lines) .
  • Crystallographic validation : Compare ligand-bound protein structures to confirm hypothesized binding modes .

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